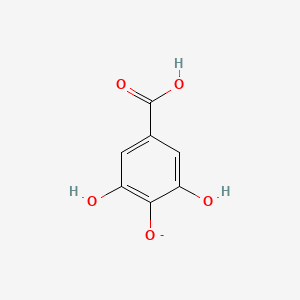

3,4,5-Trihydroxybenzoate

説明

Structure

3D Structure

特性

分子式 |

C7H5O5- |

|---|---|

分子量 |

169.11 g/mol |

IUPAC名 |

4-carboxy-2,6-dihydroxyphenolate |

InChI |

InChI=1S/C7H6O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,8-10H,(H,11,12)/p-1 |

InChIキー |

LNTHITQWFMADLM-UHFFFAOYSA-M |

SMILES |

C1=C(C=C(C(=C1O)[O-])O)C(=O)O |

正規SMILES |

C1=C(C=C(C(=C1O)[O-])O)C(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

3,4,5-Trihydroxybenzoate chemical properties and structure

An In-depth Technical Guide to the Core Chemical Properties and Structure of 3,4,5-Trihydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, commonly known as gallic acid, is a naturally occurring phenolic acid with a wide range of applications in the pharmaceutical, food, and chemical industries. Its potent antioxidant, anti-inflammatory, and apoptotic-inducing properties have made it a subject of intense research for drug development. This technical guide provides a comprehensive overview of the core chemical properties and structure of this compound, including detailed experimental protocols for its analysis and visualization of key signaling pathways it modulates.

Chemical Structure and Identification

This compound is a trihydroxybenzoic acid.[1][2][3][4] Its structure consists of a benzoic acid core with three hydroxyl groups substituted at positions 3, 4, and 5 of the benzene (B151609) ring.[1][3][4]

The molecule possesses a carboxylic acid functional group and three phenolic hydroxyl groups, which are responsible for its acidic nature and potent antioxidant activity.[6]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below, providing key data for its handling, formulation, and analysis.

| Property | Value | References |

| Appearance | White to pale-yellow crystalline powder or needles. | [1][2][3] |

| Melting Point | 251-260 °C (decomposes) | [1][4] |

| Boiling Point | Sublimes | [3] |

| pKa₁ (Carboxylic Acid) | ~4.41 | [7][8][9] |

| pKa₂ (Phenolic OH) | ~8.55 | [10] |

| pKa₃ (Phenolic OH) | ~11.40 | [10] |

| pKa₄ (Phenolic OH) | ~12.8 | [10] |

| Solubility in Water | 1.19 g/100 mL (20 °C) | [1] |

| Solubility in Ethanol | Soluble | [1] |

| Solubility in Acetone (B3395972) | Soluble | [1] |

| Solubility in Chloroform | Negligible | [1] |

| logP | 0.70 | [1][3] |

| Density | 1.694 g/cm³ | [1] |

Spectroscopic Properties

Spectroscopic techniques are crucial for the identification and quantification of this compound.

UV-Vis Spectroscopy

In aqueous solutions, this compound exhibits characteristic absorption maxima in the UV region. At an acidic pH, it shows two main absorption bands around 215 nm and 271 nm.[11] The position of these bands can be influenced by the pH of the solution.

Infrared (IR) Spectroscopy

The IR spectrum of gallic acid displays characteristic peaks corresponding to its functional groups. Key absorptions include a broad O-H stretching band for the hydroxyl groups (around 3200-3600 cm⁻¹), a C=O stretching vibration for the carboxylic acid (around 1700 cm⁻¹), and C=C stretching bands for the aromatic ring (around 1600-1450 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆, 400 MHz): δ ~12.5 (s, 1H, COOH), ~9.1 (s, 3H, Ar-OH), ~6.9 (s, 2H, Ar-H).

-

¹³C NMR (Acetone-d₆, 100 MHz): δ ~166.8 (COOH), ~145.1 (C3, C5), ~137.8 (C4), ~121.2 (C1), ~109.2 (C2, C6).[12]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol provides a general method for the quantification of this compound.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[9]

-

Mobile Phase: An isocratic mobile phase of methanol, ethyl acetate, and water (25:5:70 v/v/v) can be effective.[9] Alternatively, a gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B) can be used.[13]

-

Flow Rate: 1.0 mL/min.[13]

-

Detection: UV detection at 270 nm.[9]

-

Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

-

Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

UV-Vis Spectrophotometry for Quantification

This protocol outlines a simple method for quantifying this compound.

-

Instrumentation: UV-Vis Spectrophotometer.

-

Solvent: Distilled water or ethanol.

-

Procedure:

-

Prepare a standard stock solution of this compound in the chosen solvent.

-

Prepare a series of dilutions to create a calibration curve (e.g., 5-30 µg/mL).[14]

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax), which is typically around 271 nm.

-

Prepare the sample solution in the same solvent and measure its absorbance at the λmax.

-

Calculate the concentration of this compound in the sample using the calibration curve.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

This protocol provides a general procedure for obtaining NMR spectra of this compound.

-

Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated acetone (Acetone-d₆).

-

Sample Preparation: Dissolve an appropriate amount of the sample in the deuterated solvent.

-

Acquisition:

-

Acquire a ¹H NMR spectrum to identify the proton signals.

-

Acquire a ¹³C NMR spectrum to identify the carbon signals.

-

Additional experiments such as COSY, HSQC, and HMBC can be performed to confirm the structure and assign all signals.

-

Key Signaling Pathways

This compound exerts its biological effects by modulating several key signaling pathways.

Antioxidant Signaling Pathway (Nrf2-Keap1)

This compound can activate the Nrf2-Keap1 pathway, a crucial cellular defense mechanism against oxidative stress.[15][16] It is thought to interact with Keap1, leading to the release and nuclear translocation of Nrf2.[15][16] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), upregulating the expression of antioxidant enzymes.

Caption: Antioxidant signaling pathway of this compound via Nrf2-Keap1.

Anti-inflammatory Signaling Pathway (NF-κB)

This compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[6][17] It can prevent the phosphorylation and degradation of IκBα, which in turn sequesters the NF-κB p65 subunit in the cytoplasm, preventing its nuclear translocation and the subsequent transcription of pro-inflammatory genes.[17]

Caption: Anti-inflammatory action of this compound via the NF-κB pathway.

Apoptosis Signaling Pathway

This compound can induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][3][7] It can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction, cytochrome c release, and activation of caspases.[1][3]

Caption: Intrinsic apoptosis pathway induced by this compound.

Conclusion

This compound is a versatile phenolic compound with well-defined chemical properties and significant biological activities. This guide provides a foundational understanding of its structure, physicochemical characteristics, and analytical methodologies. The elucidation of its interactions with key cellular signaling pathways underscores its potential as a lead compound in drug discovery and development. Further research into its mechanisms of action will continue to unveil new therapeutic opportunities.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. researchgate.net [researchgate.net]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Gallic Acid Induces a Reactive Oxygen Species-Provoked c-Jun NH2-Terminal Kinase-Dependent Apoptosis in Lung Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HPLC Method for Analysis of Gallic Acid on Newcrom BH | SIELC Technologies [sielc.com]

- 6. Gallic acid improved inflammation via NF-κB pathway in TNBS-induced ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ar.iiarjournals.org [ar.iiarjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. sphinxsai.com [sphinxsai.com]

- 10. Spectrophotometric Methods For Determination of Gallic Acid by Oxidative Coupling With Orcinol – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 11. ijpbs.com [ijpbs.com]

- 12. Nuclear magnetic resonance spectroscopy data of isolated compounds from Acacia farnesiana (L) Willd fruits and two esterified derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Method Development and Validation of Gallic Acid in Liquid Dosage Form by Using RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijper.org [ijper.org]

- 15. Gallic acid, a natural polyphenol, protects against tert-butyl hydroperoxide- induced hepatotoxicity by activating ERK-Nrf2-Keap1-mediated antioxidative response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. Gallic acid attenuates LPS-induced inflammation in Caco-2 cells by suppressing the activation of the NF-κB/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural Plant Sources of 3,4,5-Trihydroxybenzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural plant sources of 3,4,5-Trihydroxybenzoate, commonly known as gallic acid. It details the quantitative distribution of this valuable phenolic compound across various plant species and tissues, outlines methodologies for its extraction and analysis, and describes its biosynthetic pathway.

Introduction to this compound (Gallic Acid)

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid found in a wide variety of plants.[1] It exists in free form, as well as a component of more complex molecules like hydrolysable tannins (gallotannins) and galloylated esters such as epigallocatechin gallate (EGCG).[1][2] Gallic acid and its derivatives are of significant interest to the pharmaceutical and nutraceutical industries due to their well-documented antioxidant, anti-inflammatory, antimicrobial, and antineoplastic properties.[3] This guide serves as a technical resource for professionals engaged in the research and development of gallic acid-based products.

Quantitative Data on Natural Plant Sources

The concentration of gallic acid varies significantly among different plant species and even between different parts of the same plant. The following tables summarize the quantitative data for both free gallic acid and gallic acid liberated from its bound forms (e.g., tannins) in various plant materials.

Table 1: Free Gallic Acid Content in Selected Plant Materials

| Plant Species | Common Name | Plant Part | Concentration (mg/g of extract) | Reference |

| Oenothera biennis | Evening Primrose | Seed | 15 | [1] |

| Camellia sinensis | Green Tea | Leaves | 1 - 5 | [1] |

| Arctostaphylos uva-ursi | Bearberry | Leaves | 1 - 5 | [1] |

| Corylus avellana | Hazelnut | Seed | 1 - 5 | [1] |

| Vitis vinifera | Grape | Seed | 2 | [1] |

Table 2: Gallic Acid Content Liberated from Esters and Tannins

| Plant Species | Common Name | Plant Part | Concentration (mg/g of extract) | Reference |

| Arctostaphylos uva-ursi | Bearberry | Leaves (Tannin fraction) | 116 - 309 | [1] |

| Camellia sinensis | Green Tea | Leaves | 55 - 155 | [1] |

| Oenothera biennis | Evening Primrose | Seed | 36 | [1] |

| Vitis vinifera | Grape | Seed | 16 | [1] |

| Corylus avellana | Hazelnut | Seed | 5 | [1] |

Table 3: Gallic Acid Content in Fruits of Medicinal Plants

| Plant Species | Common Name | Plant Part | Concentration (% w/w) | Reference |

| Phyllanthus emblica | Indian Gooseberry | Fruit | 1.79 - 2.18 | [4] |

| Terminalia bellerica | Beleric Myrobalan | Fruit | 0.79 - 1.01 | [4] |

| Terminalia chebula | Black Myrobalan | Fruit | 0.28 - 0.80 | [4] |

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of gallic acid from plant materials.

Extraction of Gallic Acid

The efficient extraction of gallic acid is crucial for its accurate quantification and for its isolation for further research and development. The choice of solvent and extraction conditions can significantly impact the yield.

Protocol 3.1.1: Solvent Extraction of Free and Bound Gallic Acid

This protocol is adapted from methodologies used for extracting phenolic compounds from various plant materials.[1]

Materials:

-

Dried and powdered plant material

-

80% (v/v) Acetone (B3395972)

-

95% (v/v) Ethanol (B145695)

-

Hexane (B92381) (for defatting)

-

Soxhlet apparatus

-

Rotary evaporator

-

Centrifuge

-

Filter paper

Procedure:

-

Defatting (for oil-rich materials like seeds):

-

Accurately weigh the powdered plant material.

-

Place the powder in a thimble and extract with hexane using a Soxhlet apparatus for 4-6 hours to remove lipids.

-

Air-dry the defatted material to remove residual hexane.

-

-

Extraction of Phenolic Compounds:

-

For materials like hazelnuts, evening primrose, and grape seeds:

-

Transfer the defatted plant material to a flask.

-

Add 80% (v/v) acetone at a solid-to-solvent ratio of 1:10 (w/v).

-

Agitate the mixture at room temperature for 2 hours.

-

-

For materials like green tea and bearberry leaves:

-

Transfer the powdered plant material to a flask.

-

Add 95% (v/v) ethanol at a solid-to-solvent ratio of 1:10 (w/v).

-

Agitate the mixture at room temperature for 2 hours.

-

-

-

Isolation of the Extract:

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the residue twice more.

-

Combine the supernatants and filter through Whatman No. 1 filter paper.

-

Evaporate the solvent from the filtrate using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.

-

Store the dried extract at -20°C until analysis.

-

Protocol 3.1.2: Enzymatic Liberation of Gallic Acid from Tannins

This protocol uses the enzyme tannase (B8822749) to hydrolyze gallotannins, releasing free gallic acid for quantification.[1]

Materials:

-

Plant extract (obtained from Protocol 3.1.1)

-

Tannase solution (e.g., from Aspergillus niger)

-

Citrate (B86180) buffer (50 mM, pH 5.5)

-

2 M HCl

-

Diethyl ether

Procedure:

-

Dissolve a known amount of the plant extract in deionized water.

-

To 4 mL of the aqueous extract solution, add 1 mL of tannase solution in citrate buffer.

-

Incubate the mixture at 30°C for 15 minutes.

-

Stop the reaction by adjusting the pH to 2 with 2 M HCl.

-

Extract the liberated gallic acid five times with 6 mL of diethyl ether each time.

-

Combine the ether extracts and evaporate to dryness using a rotary evaporator.

-

Dissolve the residue in a known volume of methanol for subsequent analysis.

Quantification of Gallic Acid

Protocol 3.2.1: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used, sensitive, and accurate method for the quantification of gallic acid.[5][6]

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Data acquisition and processing software

Reagents:

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Ortho-phosphoric acid or acetic acid

-

Gallic acid standard (≥98% purity)

Chromatographic Conditions:

-

Mobile Phase: A gradient of water:acetonitrile (both acidified with 0.1% ortho-phosphoric acid or acetic acid) is commonly used. A typical gradient could be:

-

0-20 min: 95:5 (Water:Acetonitrile)

-

20-25 min: 80:20

-

25-30 min: 50:50

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25-30°C

-

Detection Wavelength: 272 nm

-

Injection Volume: 20 µL

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of gallic acid (e.g., 1 mg/mL) in methanol.

-

Prepare a series of working standard solutions of different concentrations (e.g., 5, 10, 20, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

-

-

Preparation of Sample Solution:

-

Dissolve a known weight of the dried plant extract in methanol to a known volume.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the standard solutions to construct a calibration curve of peak area versus concentration.

-

Inject the sample solution.

-

Identify the gallic acid peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of gallic acid in the sample using the calibration curve.

-

Protocol 3.2.2: UV-Visible Spectrophotometry (Folin-Ciocalteu Method)

This method is suitable for determining the total phenolic content, which can be expressed as gallic acid equivalents (GAE).

Instrumentation:

-

UV-Visible Spectrophotometer

Reagents:

-

Folin-Ciocalteu reagent

-

Gallic acid standard

-

Sodium carbonate solution (7.5% w/v)

-

Methanol or distilled water

Procedure:

-

Preparation of Standard Curve:

-

Prepare a stock solution of gallic acid (e.g., 1 mg/mL) in methanol or water.

-

Prepare a series of standard solutions with concentrations ranging from 20 to 100 µg/mL.

-

To 1 mL of each standard solution, add 5 mL of Folin-Ciocalteu reagent (diluted 1:10 with water).

-

After 5 minutes, add 4 mL of 7.5% sodium carbonate solution.

-

Incubate the mixture in the dark at room temperature for 1 hour.

-

Measure the absorbance at 765 nm against a blank.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Sample Analysis:

-

Dissolve a known weight of the plant extract in methanol or water to a known concentration.

-

Take 1 mL of the extract solution and follow steps 3-6 as for the standards.

-

Calculate the total phenolic content as mg of GAE per gram of extract using the calibration curve.

-

Protocol 3.2.3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of gallic acid requires a derivatization step to increase its volatility.[7]

Instrumentation:

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Reagents:

-

Derivatizing agent (e.g., BSTFA with 1% TMCS, or N,O-bis(trimethylsilyl)acetamide)

-

Pyridine or other suitable solvent

-

Gallic acid standard

Procedure:

-

Derivatization:

-

Evaporate a known amount of the extract or gallic acid standard to dryness under a stream of nitrogen.

-

Add a suitable solvent (e.g., pyridine) and the derivatizing agent.

-

Heat the mixture (e.g., at 60-70°C) for a specified time (e.g., 30-60 minutes) to complete the reaction.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use a suitable temperature program for the GC oven to separate the components.

-

Identify the derivatized gallic acid peak based on its retention time and mass spectrum, comparing it to a derivatized standard.

-

Quantify using a calibration curve prepared from derivatized standards.

-

Signaling Pathways and Experimental Workflows

Biosynthesis of Gallic Acid via the Shikimate Pathway

Gallic acid is synthesized in plants through the shikimate pathway.[8][9] A key intermediate, 3-dehydroshikimate, is converted to gallic acid by the enzyme shikimate dehydrogenase (SDH).[9][10] The pathway is subject to regulation at various enzymatic steps.

Caption: Biosynthesis of Gallic Acid via the Shikimate Pathway.

Experimental Workflow for Gallic Acid Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of gallic acid from plant materials.

Caption: Experimental Workflow for Gallic Acid Analysis.

Conclusion

This technical guide has provided a detailed overview of the natural plant sources of this compound (gallic acid), presenting quantitative data and comprehensive experimental protocols for its extraction and analysis. The elucidation of its biosynthetic pathway offers insights into its production in plants. This information serves as a valuable resource for researchers, scientists, and drug development professionals working with this important phytochemical, facilitating further investigation into its therapeutic potential and the development of new applications.

References

- 1. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 2. A Concise Profile of Gallic Acid—From Its Natural Sources through Biological Properties and Chemical Methods of Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioone.org [bioone.org]

- 4. Quantification of Gallic Acidin Fruits of Three Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 6. mail.greenpharmacy.info [mail.greenpharmacy.info]

- 7. repositorio.unesp.br [repositorio.unesp.br]

- 8. The shikimate pathway and aromatic amino Acid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Two shikimate dehydrogenases, VvSDH3 and VvSDH4, are involved in gallic acid biosynthesis in grapevine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of gallic acid biosynthesis in bacteria (Escherichia coli) and walnut (Juglans regia) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antioxidant Mechanisms of Gallic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic compound found in a variety of plants, fruits, and beverages.[1][2] It is renowned for its potent antioxidant properties, which are attributed to its unique chemical structure. This technical guide provides an in-depth exploration of the core antioxidant mechanisms of gallic acid, including its direct free radical scavenging activities, metal ion chelation capabilities, and its indirect role in modulating endogenous antioxidant defense systems through the activation of key signaling pathways. The guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of gallic acid's mode of action.

Core Antioxidant Mechanisms

Gallic acid exerts its antioxidant effects through a multi-pronged approach, encompassing both direct and indirect mechanisms to counteract oxidative stress.

Direct Free Radical Scavenging

The primary antioxidant activity of gallic acid stems from its ability to directly scavenge a wide variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[3][4] This capacity is largely due to the presence of three hydroxyl groups on its aromatic ring, which can readily donate a hydrogen atom to neutralize free radicals.[5]

The principal mechanism of scavenging is often through hydrogen atom transfer (HAT).[5][6] The O-H bond dissociation enthalpy (BDE) is a key determinant of this activity; a lower BDE facilitates the donation of a hydrogen atom.[5] Gallic acid has been shown to be a versatile scavenger, capable of deactivating a wide range of reactive species.[3][4] Theoretical studies using density functional theory (DFT) have confirmed its high reactivity towards various radicals.[3][6]

Gallic acid is a potent scavenger of:

-

Hydroxyl radicals (•OH): It can scavenge these highly reactive radicals at diffusion-limited rates.[3][4]

-

Hydroperoxyl radicals (•OOH): It demonstrates high scavenging activity against these radicals, particularly in nonpolar environments.[3][4]

-

Superoxide (B77818) anion (•O2−): It effectively scavenges this radical, as demonstrated in various in vitro assays.[7]

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) radical: This stable free radical is widely used to assess antioxidant activity, and gallic acid consistently shows strong scavenging potential in this assay.[5]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation: Gallic acid also exhibits potent scavenging activity against the ABTS radical cation.[8]

Metal Ion Chelation

Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. Gallic acid's structure, with its ortho-disposed hydroxyl groups, allows it to effectively chelate these metal ions, forming stable complexes.[9][10][11] This sequestration of metal ions prevents them from participating in redox cycling and generating free radicals, thus contributing significantly to its overall antioxidant effect.[10][12] Studies have shown that gallic acid can chelate various toxic metals, including aluminum (Al), cadmium (Cd), and lead (Pb).[12][13]

Modulation of Endogenous Antioxidant Defense Systems

Beyond its direct scavenging and chelating activities, gallic acid enhances the cellular antioxidant defense system by upregulating the expression and activity of endogenous antioxidant enzymes.[14][15][16] This is a crucial mechanism for long-term protection against oxidative stress.

Key enzymes modulated by gallic acid include:

-

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of superoxide radicals into hydrogen peroxide and molecular oxygen.[17] Gallic acid has been shown to increase the activity of SOD.[14][15]

-

Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen.[17] Gallic acid treatment has been observed to enhance CAT activity.[14][15]

-

Glutathione (B108866) Peroxidase (GPx): This enzyme reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using reduced glutathione (GSH) as a cofactor.[17] Gallic acid has been demonstrated to increase GPx activity.[14]

Signaling Pathway Modulation

Gallic acid's ability to upregulate antioxidant enzymes is mediated through its interaction with specific cellular signaling pathways.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[17] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[17]

Gallic acid can activate the Nrf2 pathway through several proposed mechanisms:

-

Interaction with Keap1: Molecular docking studies suggest that gallic acid may bind to Keap1, potentially competing with Nrf2 and leading to its stabilization and release.[17][18]

-

Upstream Kinase Activation: Gallic acid can induce the phosphorylation of upstream kinases, such as Extracellular signal-regulated kinase (ERK), which in turn can lead to the phosphorylation and activation of Nrf2.[18]

Once activated, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for various antioxidant and phase II detoxifying enzymes, including heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC), leading to their increased expression.[18][19]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, p38, and JNK, are involved in regulating cellular responses to a variety of stimuli, including oxidative stress.[20] Gallic acid has been shown to modulate these pathways, often in a manner that suppresses inflammatory responses and promotes cell survival.[20][21][22] For instance, gallic acid can inhibit the phosphorylation of key signaling molecules in the MAPK pathway, thereby reducing the activation of pro-inflammatory transcription factors like NF-κB.[20][23]

Quantitative Antioxidant Activity Data

The antioxidant capacity of gallic acid has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity.

| Assay | IC50 Value (μM) | Reference |

| DPPH Radical Scavenging | 13.2 | [5] |

| ABTS Radical Scavenging | 1.03 ± 0.25 µg/mL (approx. 6.05 µM) | [8] |

Note: IC50 values can vary depending on the specific experimental conditions, including solvent, pH, and incubation time.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Principle: The reduction of the DPPH radical by an antioxidant is monitored by the decrease in its absorbance at a characteristic wavelength.

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of gallic acid (and a standard antioxidant like Trolox or ascorbic acid) in a suitable solvent.

-

In a microplate or cuvette, add a fixed volume of the DPPH solution to a specific volume of the sample or standard solution.

-

Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

-

A blank containing the solvent instead of the sample is also measured.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the reaction mixture.

-

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Principle: The reduction of the ABTS•+ by an antioxidant is measured by the decrease in its absorbance at a specific wavelength.

Procedure:

-

Generate the ABTS•+ by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Prepare various concentrations of gallic acid (and a standard antioxidant).

-

Add a small volume of the sample or standard to a fixed volume of the diluted ABTS•+ solution.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition using the same formula as for the DPPH assay.

-

Determine the IC50 value from the concentration-response curve.

Metal Chelating Assay (Ferrozine Assay)

This assay determines the ability of a compound to chelate ferrous ions (Fe²⁺).

Principle: Ferrozine (B1204870) can form a stable, colored complex with Fe²⁺. A chelating agent will compete with ferrozine for the iron, leading to a decrease in the color intensity of the ferrozine-Fe²⁺ complex.

Procedure:

-

Prepare solutions of the sample (gallic acid), FeCl₂, and ferrozine.

-

Mix the sample solution with the FeCl₂ solution.

-

Initiate the reaction by adding the ferrozine solution.

-

After a short incubation period at room temperature, measure the absorbance of the ferrozine-Fe²⁺ complex at approximately 562 nm.

-

A control is prepared in the same manner but with the solvent instead of the sample.

-

The percentage of metal chelating activity is calculated as: % Chelating Activity = [(A_control - A_sample) / A_control] x 100

Antioxidant Enzyme Activity Assays (SOD, CAT, GPx)

These assays are typically performed on cell lysates or tissue homogenates after treatment with gallic acid. Commercially available kits are often used for these measurements.

General Workflow:

-

Sample Preparation: Homogenize tissues or lyse cells in an appropriate buffer on ice. Centrifuge to remove debris and collect the supernatant containing the enzymes.

-

Protein Quantification: Determine the total protein concentration of the lysate/homogenate (e.g., using the Bradford assay) to normalize enzyme activity.

-

Enzyme-Specific Assay:

-

SOD Activity: Often measured using a colorimetric assay where a superoxide-generating system (e.g., xanthine/xanthine oxidase) reduces a detector molecule (e.g., WST-1). SOD in the sample inhibits this reduction.[24][25]

-

CAT Activity: Typically measured by monitoring the decomposition of hydrogen peroxide (H₂O₂) at 240 nm.[24][25][26]

-

GPx Activity: Commonly assayed by a coupled reaction where GPx reduces H₂O₂ using GSH. The resulting oxidized glutathione (GSSG) is then reduced by glutathione reductase (GR) with the consumption of NADPH, which is monitored at 340 nm.[24][25]

-

-

Calculation: Enzyme activity is calculated based on the change in absorbance over time and normalized to the protein concentration.

Visualizations

Signaling Pathways

References

- 1. Gallic acid: a versatile antioxidant with promising therapeutic and industrial applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Radical scavenging ability of gallic acid toward OH and OOH radicals. Reaction mechanism and rate constants from the density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. tandfonline.com [tandfonline.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ace.as-pub.com [ace.as-pub.com]

- 10. Unlocking Semiconductor Innovation through Gallic Acid’s Metal Chelating Power-Leshan Sanjiang Biotechnology Co., LTD.-Sanjiang-Biology [en.sanjiangbio-tech.com]

- 11. Dependence of the Fe(II)-Gallic Acid Coordination Compound Formation Constant on the pH | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. recentscientific.com [recentscientific.com]

- 14. Induction of hepatic antioxidant enzymes by phenolic acids in rats is accompanied by increased levels of multidrug resistance-associated protein 3 mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Upregulation of antioxidant enzymes by exogenous gallic acid contributes to the amelioration in Oryza sativa roots exposed to salt and osmotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. biorxiv.org [biorxiv.org]

- 18. Gallic acid, a natural polyphenol, protects against tert-butyl hydroperoxide- induced hepatotoxicity by activating ERK-Nrf2-Keap1-mediated antioxidative response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Gallic acid attenuates LPS-induced inflammation in Caco-2 cells by suppressing the activation of the NF-κB/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Potential Health Benefits of Gallic Acid: Therapeutic and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Anti-inflammatory effect of gallic acid on HaCaT keratinocytes through the inhibition of MAPK-, NF-kB-, and Akt-dependent signaling pathways | Bangladesh Journal of Pharmacology [banglajol.info]

- 23. researchgate.net [researchgate.net]

- 24. 2.6. Estimation of SOD, CAT and GPx Activity [bio-protocol.org]

- 25. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

A Technical Guide to the Pro-oxidant Properties of 3,4,5-Trihydroxybenzoate (Gallic Acid) Under Specific Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trihydroxybenzoate, commonly known as gallic acid (GA), is a naturally occurring phenolic compound found abundantly in various plants, fruits, and beverages like green tea and red wine.[1] Renowned for its potent antioxidant capabilities, gallic acid is widely utilized as a food additive and is explored for numerous health benefits, including anti-inflammatory, antimicrobial, and antineoplastic properties.[2][3] However, the bioactivity of phenolic compounds like gallic acid is complex and context-dependent. Under specific biochemical conditions, gallic acid can paradoxically exhibit pro-oxidant properties, a phenomenon that involves the generation of reactive oxygen species (ROS), leading to cellular damage.[4][5] This dual role is of significant interest in therapeutic research, particularly in oncology, where inducing oxidative stress selectively in cancer cells is a promising strategy.

This technical guide provides an in-depth examination of the conditions, mechanisms, and consequences of the pro-oxidant activity of this compound. It includes detailed experimental protocols, quantitative data summaries, and visual diagrams of key pathways and workflows to serve as a comprehensive resource for professionals in research and drug development.

Conditions Favoring Pro-oxidant Activity

The transition of gallic acid from an antioxidant to a pro-oxidant is not arbitrary but is dictated by specific factors in its microenvironment. The most critical condition is the presence of transition metal ions.[4]

-

Presence of Transition Metal Ions: The pro-oxidant activity of gallic acid is significantly amplified in the presence of redox-active transition metals, particularly copper (Cu(II)) and iron (Fe(II)/Fe(III)).[4][6] Gallic acid can reduce these metal ions (e.g., Fe³⁺ to Fe²⁺ or Cu²⁺ to Cu⁺). The reduced metal ions can then participate in Fenton-like reactions with endogenous hydrogen peroxide (H₂O₂) to generate highly reactive and damaging hydroxyl radicals (•OH).[7][8] This catalytic cycle of metal reduction and subsequent ROS generation is a cornerstone of GA's pro-oxidant mechanism.

-

Concentration Dependence: The bioactivity of gallic acid is strongly dependent on its concentration. While it may act as an antioxidant at low concentrations, higher concentrations can promote pro-oxidant effects.[4][7] This dose-dependent switch is crucial for experimental design and therapeutic application.

-

Redox Status of the Cellular Environment: The overall redox balance within a cell can influence how gallic acid behaves. In environments already under a degree of oxidative stress, or in the presence of high levels of H₂O₂, the pro-oxidant cascade initiated by gallic acid may be more pronounced.

| Parameter | Condition Description | Outcome | References |

| Metal Ions | Presence of exogenous Copper (Cu(II)) or Iron (Fe(II)) | Significant increase in ROS generation, apoptosis, and autophagy in HepG2 cells. | [6][9] |

| Presence of ferric-EDTA and H₂O₂ | Acceleration of damage to deoxyribose. | [10] | |

| Presence of a ferric-bleomycin system | Acceleration of DNA damage. | [10] | |

| Concentration | 5 µmol/L to 50 µmol/L | In a Fenton system (Fe²⁺-EGTA-H₂O₂), GA showed pro-oxidant activity across the entire range, with a 1689 ± 358% enhancement of light emission at 5 µmol/L. | [7] |

| 100, 200, and 300 µM | Dose-dependent induction of DNA damage (comet tail) and condensation in human oral cancer SCC-4 cells. | [11] |

Core Mechanisms of Pro-oxidant Action

When conditions are favorable, gallic acid initiates a cascade of oxidative reactions that can damage key biological macromolecules.

Generation of Reactive Oxygen Species (ROS)

The primary mechanism involves the reduction of transition metals, which then catalyze the formation of ROS. The key reaction is the Fenton reaction:

-

Reduction of Metal Ion: GA reduces Fe³⁺ to Fe²⁺.

-

Fenton Reaction: The newly formed Fe²⁺ reacts with hydrogen peroxide (H₂O₂) to produce a hydroxyl radical (•OH) and a hydroxide (B78521) ion (OH⁻), regenerating Fe³⁺.

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

This cycle can repeat as long as both gallic acid and H₂O₂ are present, leading to a sustained production of highly destructive hydroxyl radicals. Studies have confirmed that the combination of gallic acid and Cu(II) triggers a significant increase in intracellular ROS levels.[6][9]

References

- 1. Gallic Acid Induces a Reactive Oxygen Species-Provoked c-Jun NH2-Terminal Kinase-Dependent Apoptosis in Lung Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological effects of gallic acid in health and diseases: A mechanistic review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Concise Profile of Gallic Acid—From Its Natural Sources through Biological Properties and Chemical Methods of Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. Concentration Dependence of Anti- and Pro-Oxidant Activity of Polyphenols as Evaluated with a Light-Emitting Fe2+-Egta-H2O2 System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reactive oxygen species - Wikipedia [en.wikipedia.org]

- 9. Prooxidant Activity of Gallic Acid by Promote Reactive Oxygen Species, Apoptosis and Autophagy in HepG2 Cells In Vitro - Sabahi - Current Chemical Biology [modernonco.orscience.ru]

- 10. researchgate.net [researchgate.net]

- 11. ar.iiarjournals.org [ar.iiarjournals.org]

The Phenolic Paradox: A Technical Guide to the Dual Antioxidant and Prooxidant Activities of Gallic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid), a naturally occurring phenolic compound abundant in various plants, fruits, and beverages, has garnered significant attention in the scientific community for its diverse biological activities. While traditionally celebrated for its potent antioxidant properties, a growing body of evidence reveals a fascinating paradox: under specific conditions, gallic acid can exhibit prooxidant behavior, a characteristic that is being increasingly explored for its therapeutic potential, particularly in oncology. This technical guide provides an in-depth exploration of the dual nature of gallic acid, detailing the underlying mechanisms, the factors that govern its antioxidant versus prooxidant effects, and the experimental methodologies used to characterize these activities. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are investigating the multifaceted roles of gallic acid.

I. The Antioxidant Facet of Gallic Acid

The antioxidant activity of gallic acid is primarily attributed to its chemical structure, specifically the presence of three hydroxyl groups on the aromatic ring. These hydroxyl groups can readily donate hydrogen atoms to neutralize free radicals, thereby terminating damaging chain reactions.

Mechanisms of Antioxidant Action

-

Radical Scavenging: Gallic acid is an efficient scavenger of a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including the hydroxyl radical (•OH), superoxide (B77818) anion (O₂•⁻), and peroxyl radicals[1][2]. The donation of a hydrogen atom from one of its hydroxyl groups to a free radical results in the formation of a more stable gallate radical, which can be further stabilized through resonance.

-

Metal Ion Chelation: Gallic acid can chelate transition metal ions such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺)[3][4]. By binding to these metal ions, it prevents their participation in Fenton-type reactions, which are a major source of highly reactive hydroxyl radicals in biological systems.

Quantitative Assessment of Antioxidant Activity

The antioxidant capacity of gallic acid is commonly quantified using various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) is a key parameter, representing the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. Lower IC₅₀ values indicate higher antioxidant activity.

| Assay | Radical/Oxidant | Typical IC₅₀ Range for Gallic Acid (µM) | Reference(s) |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | DPPH• | 5.0 - 15.0 | [3] |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay | ABTS•⁺ | 2.5 - 10.0 | [5] |

II. The Prooxidant Facet of Gallic Acid

Paradoxically, the same chemical features that confer antioxidant properties to gallic acid can also mediate its prooxidant effects. This dual behavior is highly dependent on the surrounding microenvironment.

Mechanisms of Prooxidant Action

-

Redox Cycling in the Presence of Metal Ions: In the presence of transition metals like iron and copper, gallic acid can act as a reducing agent, converting Fe³⁺ to Fe²⁺ or Cu²⁺ to Cu⁺[6][7]. These reduced metal ions can then react with hydrogen peroxide (H₂O₂) via the Fenton reaction to generate highly damaging hydroxyl radicals. This redox cycling can lead to an overall increase in oxidative stress.

-

Autoxidation: At physiological or alkaline pH, gallic acid can undergo autoxidation, a process that generates reactive oxygen species, including superoxide anions and hydrogen peroxide[8][9]. This spontaneous oxidation can contribute to a prooxidant environment.

-

Induction of Apoptosis in Cancer Cells: The prooxidant activity of gallic acid is a key mechanism underlying its anticancer effects[10][11][12]. By inducing excessive ROS production within cancer cells, gallic acid can trigger oxidative damage to DNA, proteins, and lipids, leading to the activation of apoptotic signaling pathways[5][13].

Quantitative Assessment of Prooxidant Activity

The prooxidant activity of gallic acid is often evaluated by its ability to induce cytotoxicity and apoptosis in cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) for cell viability is a common metric.

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference(s) |

| A2780S | Ovarian Cancer | 103 | Not specified | [10] |

| A2780CP (cisplatin-resistant) | Ovarian Cancer | 189 | Not specified | [10] |

| MDA-MB-231 | Breast Cancer | 150 | 24 | [14] |

| MDA-MB-231 | Breast Cancer | 50 | 48 | [14] |

| HeLa | Cervical Cancer | 239.2 | 48 | [15] |

| OVCAR-3 | Ovarian Cancer | 20.36 ± 0.18 | 48 | [16] |

| A2780/CP70 | Ovarian Cancer | 27.18 ± 0.22 | 48 | [16] |

III. Factors Governing the Antioxidant-Prooxidant Switch

The transition between the antioxidant and prooxidant roles of gallic acid is not arbitrary but is governed by a set of well-defined physicochemical and biological factors.

Caption: Factors influencing the dual behavior of gallic acid.

-

Concentration: At low concentrations, gallic acid typically acts as an antioxidant by scavenging free radicals. However, at higher concentrations, its prooxidant effects can become dominant[17].

-

pH: The pH of the environment plays a crucial role. In acidic conditions, the antioxidant activity is generally favored. In contrast, neutral to alkaline pH promotes the autoxidation of gallic acid, leading to ROS generation[8][9].

-

Presence of Transition Metal Ions: The presence of redox-active metal ions like iron and copper is a critical determinant of gallic acid's prooxidant activity through the Fenton reaction[6][7]. The prooxidant effect is particularly pronounced when the molar ratio of gallic acid to Fe(III) is less than 2[6].

-

Cellular Environment: The local cellular redox environment is a key factor. Cancer cells, which often have a higher basal level of ROS and altered metabolism compared to normal cells, can be more susceptible to the prooxidant effects of gallic acid, leading to selective cytotoxicity[10][11].

IV. Signaling Pathways Modulated by Gallic Acid's Dual Activity

The prooxidant activity of gallic acid, particularly its ability to induce apoptosis in cancer cells, is mediated through the modulation of specific intracellular signaling pathways.

Caption: Simplified signaling pathway of gallic acid-induced apoptosis.

A primary mechanism involves the generation of ROS, which can activate stress-activated protein kinases such as c-Jun N-terminal kinase (JNK). Activated JNK can, in turn, phosphorylate and activate the tumor suppressor protein p53[5]. Activated p53 can then transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax, leading to mitochondrial dysfunction, cytochrome c release, and the activation of the caspase cascade, ultimately culminating in apoptotic cell death[13][16].

V. Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the antioxidant and prooxidant activities of gallic acid.

A. Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

Caption: Workflow for the DPPH radical scavenging assay.

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

-

Prepare a stock solution of gallic acid in methanol (e.g., 1 mg/mL).

-

Perform serial dilutions of the gallic acid stock solution to obtain a range of concentrations.

-

A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of each gallic acid dilution (e.g., 100 µL).

-

Add an equal volume of the DPPH solution (e.g., 100 µL) to each well.

-

Include a blank containing only methanol and a control containing methanol and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot the % inhibition against the concentration of gallic acid to determine the IC₅₀ value.

-

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.

Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ stock solution.

-

Dilute the ABTS•⁺ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add a small volume of the gallic acid sample (e.g., 10 µL) to a larger volume of the diluted ABTS•⁺ solution (e.g., 1 mL).

-

Incubate at room temperature for a defined period (e.g., 6 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

-

B. Prooxidant Activity Assays

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that becomes fluorescent upon oxidation by intracellular ROS.

Caption: Workflow for the DCFH-DA assay for intracellular ROS detection.

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in a suitable format (e.g., 96-well plate for plate reader analysis, or on coverslips for microscopy).

-

Allow cells to adhere and grow to the desired confluency.

-

Treat the cells with various concentrations of gallic acid for the desired time. Include untreated and positive controls (e.g., H₂O₂).

-

-

DCFH-DA Staining:

-

Prepare a working solution of DCFH-DA in serum-free medium or PBS (typically 10-25 µM).

-

Remove the treatment medium and wash the cells with PBS.

-

Add the DCFH-DA working solution to the cells and incubate at 37°C for 30-60 minutes in the dark.

-

-

Measurement:

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope (excitation ~485 nm, emission ~530 nm).

-

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the cell membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membrane integrity (late apoptotic and necrotic cells).

Protocol:

-

Cell Preparation:

-

Treat cells with gallic acid as described above.

-

Harvest the cells (including any floating cells) and wash them with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

Use appropriate compensation controls for FITC and PI.

-

The cell populations are identified as follows:

-

Annexin V-negative / PI-negative: Viable cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

-

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks with labeled dUTPs.

Protocol:

-

Sample Preparation:

-

Fix cells or tissue sections with a cross-linking agent like paraformaldehyde.

-

Permeabilize the samples to allow the labeling enzyme to access the nucleus.

-

-

TdT Labeling Reaction:

-

Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP).

-

This incubation is typically carried out for 60 minutes at 37°C in a humidified chamber.

-

-

Detection:

-

If a directly fluorescent dUTP is used, the signal can be visualized directly.

-

For indirectly labeled dUTPs, a secondary detection step with a fluorescently labeled antibody or streptavidin conjugate is required.

-

-

Analysis:

-

Visualize the labeled cells using fluorescence microscopy. Apoptotic nuclei will appear brightly stained.

-

Counterstain with a nuclear dye like DAPI to visualize all cell nuclei.

-

VI. Conclusion

The dual antioxidant and prooxidant nature of gallic acid underscores the complexity of its biological activities. While its antioxidant properties contribute to its protective effects, the prooxidant facet is emerging as a promising avenue for therapeutic interventions, especially in cancer therapy. A thorough understanding of the factors that dictate this bimodal behavior is crucial for the rational design of gallic acid-based therapeutic strategies. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and harness the paradoxical yet potent properties of this remarkable phenolic compound. Future research should continue to unravel the intricate molecular mechanisms governing the antioxidant-prooxidant switch of gallic acid to fully realize its therapeutic potential.

References

- 1. cellbiologics.com [cellbiologics.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. arigobio.com [arigobio.com]

- 5. researchgate.net [researchgate.net]

- 6. Anti- and prooxidative properties of gallic acid in fenton-type systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biotna.net [biotna.net]

- 9. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 10. clyte.tech [clyte.tech]

- 11. resources.novusbio.com [resources.novusbio.com]

- 12. Investigation of the apoptotic way induced by digallic acid in human lymphoblastoid TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gallic acid induces apoptosis via caspase-3 and mitochondrion-dependent pathways in vitro and suppresses lung xenograft tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 15. kumc.edu [kumc.edu]

- 16. mdpi.com [mdpi.com]

- 17. ijpsonline.com [ijpsonline.com]

Gallic Acid: A Multifaceted Secondary Metabolite in Plant Defense Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid found extensively throughout the plant kingdom, often as a component of larger molecules like hydrolysable tannins (gallotannins) and esters.[1][2][3] As a secondary metabolite, it is not directly involved in the primary processes of growth and development but plays a crucial role in the plant's interaction with its environment.[4] Its functions are diverse, ranging from providing structural support and pigmentation to acting as a potent defense molecule against a wide array of biotic and abiotic stresses.[2][5] Gallic acid exhibits well-documented antimicrobial, insecticidal, and antioxidant properties, making it a key player in the plant's innate immune system.[6][7] Furthermore, it can act as a signaling molecule, priming and inducing broader defense responses within the plant.[5][6] This guide provides a comprehensive technical overview of the biosynthesis of gallic acid, its direct and indirect roles in plant defense, and the experimental protocols used for its study.

Biosynthesis of Gallic Acid

The primary route for gallic acid biosynthesis in higher plants is through the shikimate pathway.[3][8] This pathway is fundamental for the production of aromatic amino acids and numerous other secondary metabolites.[3] While several potential pathways have been proposed, the most widely accepted route involves the direct dehydrogenation of 3-dehydroshikimic acid (3-DHS), an intermediate of the shikimate pathway.[9][10][11] This reaction is catalyzed by the enzyme 3-dehydroshikimate dehydrogenase (DSDG).[9]

Caption: Biosynthesis of Gallic Acid via the Shikimate Pathway.

Gallic Acid's Role in Plant Defense

Gallic acid contributes to plant defense through two primary modes of action: direct toxicity to pathogens and herbivores, and as an elicitor that induces systemic defense responses.

Direct Defense: Antimicrobial and Insecticidal Activities

Gallic acid possesses broad-spectrum antimicrobial activity, inhibiting the growth of various pathogenic fungi and bacteria.[12][13] Its mechanism of action can involve disrupting microbial cell membranes, altering essential metabolic processes, and inhibiting biofilm formation.[12] Similarly, gallic acid has demonstrated insecticidal properties against various herbivorous insects, acting as an anti-feedant and growth inhibitor.[5][14]

Table 1: Direct Antimicrobial and Insecticidal Activity of Gallic Acid

| Target Organism | Type of Activity | Metric | Result | Reference |

|---|---|---|---|---|

| Alternaria solani | Antifungal | Disease Severity | 6.99% severity with pyrogallic acid (derivative) vs. control | [13] |

| Food Spoilage Bacteria | Antibacterial | Inhibition Zone | Significant inhibition zones observed | [15] |

| Pseudomonas aeruginosa | Antibacterial | Inhibition Zone | 31 ± 1.0 mm | [15] |

| Aphis craccivora | Insecticidal | LC₅₀ | 1303.68 mg/L | [14] |

| Ectropis obliqua | Anti-feedant | Larval Weight Gain | Reduced by 26.8% after 13 days on GA-treated plants |[6] |

Indirect Defense: Induction of Plant Immune Responses

Beyond its direct toxic effects, gallic acid functions as a signaling molecule that can trigger a broader and more robust defense response in plants.[5][6] Exogenous application of gallic acid has been shown to induce the expression of key defense-related genes and lead to the accumulation of other protective secondary metabolites.[5][6] This response is often mediated through the activation of major plant defense signaling pathways, notably the Jasmonic Acid (JA) and the Phenylpropanoid pathways.[5][6]

Activation of the JA pathway leads to the expression of genes involved in producing anti-herbivore compounds, while the phenylpropanoid pathway is responsible for synthesizing a vast array of phenolics, including flavonoids and lignins, that have protective functions.[5]

Caption: Gallic Acid-Induced Defense Signaling Pathways.

The induction of these pathways results in significant quantitative changes in the plant's transcriptome and metabolome.

Table 2: Changes in Defense-Related Gene Expression in Tea Plants Induced by Gallic Acid

| Gene | Pathway | Fold Increase vs. Control | Time Point | Reference |

|---|---|---|---|---|

| CsJAZ1 | Jasmonic Acid | 12.2 | 3 hours | [5] |

| CsJAZ1 | Jasmonic Acid | 7.9 | 12 hours | [5] |

| CsOPR3 | Jasmonic Acid | 1.9 | Not specified |[5] |

Table 3: Accumulation of Defense Compounds in Tea Plants Induced by Gallic Acid

| Compound | Class | Fold Increase vs. Control | Reference |

|---|---|---|---|

| Naringenin | Flavonoid | 4.5 | [5][6] |

| Astragalin | Flavonoid | 2.4 | [5][6] |

| Prunin | Flavonoid | 2.2 | [5][6] |

| Caffeine | Alkaloid | 1.43 (43% increase) | [5][6] |

| EGCG | Galloylated Catechin | 1.27 (27% increase) | [5][6] |

| ECG | Galloylated Catechin | 1.22 (22% increase) |[5][6] |

Experimental Protocols

The study of gallic acid in plant tissues requires precise and validated methodologies for extraction, identification, and quantification. Below are protocols for key experimental procedures cited in the literature.

Caption: General Experimental Workflow for Gallic Acid Analysis.

Extraction of Gallic Acid from Plant Material

This protocol provides a general method for extracting phenolic compounds, including gallic acid, from plant tissues.[16][17]

-

Sample Preparation: Weigh approximately 20 g of dried, powdered plant material.

-

Extraction: Place the sample in a flask and add a suitable solvent (e.g., 50% aqueous methanol (B129727) or 70% acetone).[16] The solid-to-solvent ratio should be sufficient for complete immersion (e.g., 1:10 w/v).

-

Maceration/Reflux: Subject the mixture to extraction. This can be done via reflux for 4-6 hours or through ultrasound-assisted extraction for 15-30 minutes.[16]

-

Filtration: Filter the resulting extract through Whatman No. 1 filter paper to remove solid plant debris.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) to yield a crude extract.

-

Storage: Store the dried extract at 4°C in an airtight, light-protected container for further analysis.

Quantification of Total Phenolic Content (Folin-Ciocalteu Method)

This colorimetric assay is widely used to determine the total phenolic content in an extract, expressed as gallic acid equivalents (GAE).[2][16][18]

-

Reagent Preparation:

-

Gallic Acid Standard Stock: Prepare a 1 mg/mL stock solution of gallic acid in methanol.[18] Create a calibration curve by preparing serial dilutions (e.g., 10, 25, 50, 75 µg/mL).[16]

-

Folin-Ciocalteu Reagent (10%): Dilute the commercial reagent 1:10 with distilled water.

-

Sodium Carbonate (Na₂CO₃): Prepare a 7% (w/v) solution in distilled water.[16]

-

-

Assay Procedure:

-

In a test tube, add 1 mL of the plant extract or standard solution of a specific concentration.

-

Add 5 mL of 10% Folin-Ciocalteu reagent and mix thoroughly.[16]

-

After 5-8 minutes, add 4 mL of the 7% Na₂CO₃ solution.[16]

-

Incubate the mixture in the dark at room temperature (or 40°C in a water bath) for 30-90 minutes.[16]

-

-

Measurement: Measure the absorbance of the resulting blue color at 760-765 nm using a spectrophotometer against a blank (containing the solvent instead of the sample).

-

Calculation: Determine the concentration of total phenolics from the calibration curve generated with the gallic acid standards. The results are typically expressed as mg of GAE per gram of dry extract.[16]

High-Performance Thin-Layer Chromatography (HPTLC) for Gallic Acid Quantification

HPTLC is a rapid and efficient method for the separation and quantification of specific compounds like gallic acid in complex extracts.[19][20]

-

Sample and Standard Preparation:

-

Prepare a standard solution of gallic acid (e.g., 100 µg/mL in methanol).

-

Prepare the sample extract solution (e.g., 10 mg/mL in methanol).

-

-

Chromatography:

-

Stationary Phase: Use pre-coated silica (B1680970) gel 60 F₂₅₄ HPTLC plates.

-

Application: Apply specific volumes of the standard and sample solutions as bands onto the HPTLC plate using an automated applicator.

-

Mobile Phase: A common solvent system is Toluene:Acetone:Glacial Acetic Acid (3:1:2 v/v/v).[19]

-

Development: Develop the plate in a twin-trough chamber saturated with the mobile phase until the solvent front reaches a predetermined distance (e.g., 80 mm).

-

-

Detection and Quantification:

-

Dry the plate after development.

-

Perform densitometric scanning at the wavelength of maximum absorbance for gallic acid (e.g., 220 nm or 280 nm).[19]

-

Identify the gallic acid band in the sample chromatogram by comparing its Rƒ value with that of the standard.

-

Quantify the amount of gallic acid by comparing the peak area from the sample with the calibration curve generated from the standard.

-

Conclusion

Gallic acid is a cornerstone of the chemical defense strategy in many plants. Its biosynthesis via the shikimate pathway provides a direct link between primary and secondary metabolism. Its role is multifaceted, acting as a direct deterrent to pests and pathogens through its inherent toxicity and as a crucial signaling molecule that activates broader, systemic defense responses via the jasmonic acid and phenylpropanoid pathways. This dual functionality underscores its importance in plant resilience. The robust analytical methods developed for its quantification allow researchers to accurately assess its role in plant-environment interactions, paving the way for applications in agriculture (e.g., developing plant defense elicitors) and drug development, where its potent biological activities are of significant interest.

References

- 1. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 2. Polyphenol - Wikipedia [en.wikipedia.org]

- 3. A Concise Profile of Gallic Acid—From Its Natural Sources through Biological Properties and Chemical Methods of Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gallic acid regulates primary root elongation via modulating auxin transport and signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exogenous Application of Gallic Acid Induces the Direct Defense of Tea Plant Against Ectropis obliqua Caterpillars - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Exogenous Application of Gallic Acid Induces the Direct Defense of Tea Plant Against Ectropis obliqua Caterpillars [frontiersin.org]

- 7. Gallic Acid: Benefits, Downsides, and Food Sources [healthline.com]

- 8. researchgate.net [researchgate.net]

- 9. Gallic Acid Biosynthesis | Natural Chemistry Research Group [naturalchemistry.utu.fi]

- 10. Biosynthetic Pathways of Gallic Acid [jstage.jst.go.jp]

- 11. Phenol biosynthesis in higher plants. Gallic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An update on the potential mechanism of gallic acid as an antibacterial and anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. kmy-fen.marmara.edu.tr [kmy-fen.marmara.edu.tr]

- 19. floraandfona.org.in [floraandfona.org.in]

- 20. Quantitative Determination of Gallic Acid from Methanolic Extract of Cocculushirsutus using HPTLC | International Journal of Pharmaceutical & Biological Archive [ijpba.info]

In Silico Analysis of the Radical Scavenging Prowess of Gallic Acid: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

December 22, 2025

Abstract

Gallic acid (3,4,5-trihydroxybenzoic acid), a naturally occurring phenolic compound abundant in various plant sources, is renowned for its potent antioxidant properties. Its capacity to neutralize free radicals is a cornerstone of its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and cardioprotective effects. Understanding the precise mechanisms and thermodynamics of its radical scavenging activity is crucial for the rational design of novel antioxidant therapies and the effective utilization of gallic acid in drug development. This technical whitepaper provides an in-depth exploration of the in silico methodologies employed to elucidate the radical scavenging capabilities of gallic acid. It offers a comprehensive summary of quantitative data from computational studies, details the theoretical protocols used, and visualizes the core scavenging mechanisms through signaling pathway diagrams.

Introduction to Radical Scavenging Mechanisms

The antioxidant action of phenolic compounds like gallic acid primarily involves the donation of a hydrogen atom or an electron to a highly reactive free radical, thereby neutralizing it. Computational studies, predominantly using Density Functional Theory (DFT), have identified three primary mechanisms for this activity.[1][2] The preferred pathway is highly dependent on the reaction environment, particularly the solvent polarity.

-

Hydrogen Atom Transfer (HAT): This mechanism involves the direct transfer of a hydrogen atom from the antioxidant (ArOH) to the radical (R•). It is a one-step process favored in non-polar or gas-phase environments.[1] The efficacy of this pathway is primarily determined by the Bond Dissociation Enthalpy (BDE) of the O-H bond, with lower BDE values indicating a higher propensity for hydrogen donation.[3][4][5]

-

Single Electron Transfer followed by Proton Transfer (SET-PT): This is a two-step mechanism. First, an electron is transferred from the antioxidant to the radical, forming a radical cation (ArOH•+) and an anion (R-). Subsequently, the radical cation transfers a proton to the anion. The Ionization Potential (IP) is the key thermodynamic parameter for the initial electron transfer step.

-

Sequential Proton Loss Electron Transfer (SPLET): Also a two-step process, SPLET is particularly relevant in polar solvents. The antioxidant first deprotonates to form an anion (ArO-), which then transfers an electron to the free radical. This mechanism is often favored in aqueous solutions at physiological pH.[1][6][7]

Quantitative Analysis of Scavenging Activity

Computational chemistry provides critical thermodynamic parameters that quantify the radical scavenging potential of gallic acid. The following tables summarize key data from various DFT studies. The 4-OH group is consistently identified as the most active site for hydrogen donation due to its lower Bond Dissociation Enthalpy.[3][4]

Table 1: Bond Dissociation Enthalpy (BDE) for Gallic Acid's Hydroxyl Groups

| Phenolic Group | BDE (kcal/mol) - Gas Phase | BDE (kJ/mol) - Gas Phase | BDE (kJ/mol) - Benzene | BDE (kJ/mol) - Water | Computational Method |

| 4-OH | 73.6[5][8] | 340[4] | 335[4] | 329[4] | B3LYP/aug-cc-pVTZ + ZPE[5][8] / B3LYP/6-311++G[4] |

| 3-OH / 5-OH | - | 354[4] | 349[4] | 341[4] | B3LYP/6-311++G[4] |

Table 2: Ionization Potential (IP) and Other Key Thermodynamic Parameters for Gallic Acid

| Parameter | Value (kcal/mol) | Value (eV) | Environment | Computational Method |

| Adiabatic Ionization Potential | 188.0[5][8] | 8.2[5][8] | Gas Phase | B3LYP/aug-cc-pVTZ + ZPE[5][8] |

| Proton Dissociation Enthalpy (4-OH) | - | - | Gas Phase | B3LYP/6-311++G[4] |

| Proton Affinity (4-O⁻) | - | - | Gas Phase | B3LYP/6-311++G[4] |

| Electron Transfer Enthalpy (4-O⁻) | - | - | Gas Phase | B3LYP/6-311++G**[4] |

Detailed Computational Protocols

The data presented in this guide are derived from rigorous in silico experiments. A typical protocol for assessing the radical scavenging activity of gallic acid using Density Functional Theory (DFT) is outlined below.

Protocol: DFT Calculation of Antioxidant Properties

-

Software Selection: Calculations are commonly performed using computational chemistry packages like Gaussian, ORCA, or GAMESS.

-

Geometry Optimization:

-

The initial 3D structure of gallic acid is built or obtained from a chemical database.

-

A full geometry optimization and frequency calculation are performed to find the most stable conformer (a minimum on the potential energy surface).

-

This process is repeated for the gallic acid radical (after H-abstraction from a specific OH group), the radical cation (after electron loss), and the anion (after proton loss).

-

-

Computational Method:

-

Functional: A suitable DFT functional is chosen. The M06-2X and B3LYP functionals are widely used and have been shown to provide a good balance of accuracy and computational cost for studying polyphenolic compounds.[5][9][10]

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p) or 6-311++G**, is frequently employed to provide an accurate description of the electronic structure.[1][3][4][9] For higher accuracy, correlation-consistent basis sets like aug-cc-pVTZ may be used.[5][8][10]

-

-

Solvation Model:

-

To simulate reactions in different environments (e.g., aqueous solution, lipids), a solvation model is applied.

-

The Integral Equation Formalism-Polarizable Continuum Model (IEF-PCM) or the SMD (Solvation Model based on Density) are common choices.[4]

-

-

Calculation of Thermodynamic Parameters:

-

Bond Dissociation Enthalpy (BDE): Calculated using the formula: BDE = H(ArO•) + H(H•) - H(ArOH) where H is the calculated enthalpy of the gallic acid radical (ArO•), a hydrogen atom (H•), and the parent gallic acid molecule (ArOH).

-

Ionization Potential (IP): Calculated as the enthalpy difference between the optimized radical cation and the neutral molecule: IP = H(ArOH•+) + H(e⁻) - H(ArOH)

-

Proton Dissociation Enthalpy (PDE), Proton Affinity (PA), and Electron Transfer Enthalpy (ETE) are calculated similarly based on the relevant species involved in the SPLET mechanism.[4]

-

-